molecular formula C17H20N4O3S B2989692 ((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 1705784-38-8

((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Numéro de catalogue: B2989692
Numéro CAS: 1705784-38-8
Poids moléculaire: 360.43
Clé InChI: KRTBEBJRWRLDPH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound ((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a bicyclic tertiary amine derivative featuring an 8-azabicyclo[3.2.1]octane core substituted at the 3-position with a methylsulfonyl group and at the 8-position with a 2-phenyl-1,2,3-triazole-4-carbonyl moiety. This structure combines a conformationally restricted bicyclic scaffold with polar (methylsulfonyl) and aromatic (phenyltriazole) substituents, which may enhance target binding and pharmacokinetic properties. The methylsulfonyl group may improve solubility and hydrogen-bonding interactions, while the phenyltriazole moiety could contribute to π-π stacking in receptor binding .

Propriétés

IUPAC Name

(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-25(23,24)15-9-13-7-8-14(10-15)20(13)17(22)16-11-18-21(19-16)12-5-3-2-4-6-12/h2-6,11,13-15H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTBEBJRWRLDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC2CCC(C1)N2C(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound ((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a complex organic molecule characterized by its bicyclic structure and the presence of a methylsulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N4O2SC_{15}H_{18}N_{4}O_{2}S. Its structural features include:

  • Bicyclic amine structure : Known for its significance in drug design.
  • Methylsulfonyl group : Enhances solubility and biological activity.
  • Triazole moiety : Associated with various pharmacological effects.

Biological Activity

Research indicates that compounds similar to this one exhibit a range of biological activities:

Activity Type Description
Antimicrobial Exhibits activity against various bacterial and fungal strains.
Antitumor Potential to inhibit cancer cell proliferation in vitro, particularly in breast and colon cancers.
Neuroactive Properties Modulates neurotransmitter systems, showing promise in treating neurological disorders.
Anti-inflammatory Reduces markers of inflammation in cellular models.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • The triazole ring may inhibit enzymes involved in fungal cell wall synthesis.
  • The methylsulfonyl group could enhance binding affinity to receptors or enzymes.

Case Studies and Research Findings

  • Antitumor Activity : A study demonstrated that derivatives of the triazole moiety significantly inhibited the growth of MCF-7 breast cancer cells in vitro, with IC50 values indicating potent cytotoxicity.
  • Neuroprotective Effects : Research involving animal models showed that compounds with similar structures reduced oxidative stress markers and improved cognitive function in models of Alzheimer's disease.
  • Anti-inflammatory Potential : In vitro assays revealed that the compound decreased the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in macrophage cultures, suggesting a mechanism for reducing inflammation.

Synthesis and Derivatives

The synthesis of ((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone typically involves multi-step organic reactions:

  • Formation of the bicyclic core through cyclization reactions.
  • Introduction of the methylsulfonyl group via sulfonation techniques.
  • Coupling with triazole derivatives using standard coupling reagents.

Comparative Analysis

Several structurally similar compounds have been studied for their biological activities:

Compound Name Structural Features Biological Activity
(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-oneBicyclic amine with a methyl groupNeuroactive properties
(1R,5S)-N-(4-Methylthiazol-5-yl)azabicyclo[3.2.1]octanamineContains thiazole ringPotential antitumor activity
(1R,5S)-8-Azabicyclo[3.2.1]octan-3-yloxyacetateSimilar bicyclic structureAntispasmodic effects

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related analogs, highlighting key structural variations and biological activities:

Compound Name Structural Features Biological Activity Key Findings References
Target Compound
((1R,5S)-3-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
- 3-Methylsulfonyl
- 2-Phenyltriazole-4-carbonyl
Not explicitly reported; analogs target TYK2/JAK1 Structural features suggest potential for kinase inhibition (methylsulfonyl for solubility, triazole for π-π).
PF-06700841
((S)-2,2-Difluorocyclopropyl)((1R,5S)-3-(2-((1-methylpyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone
- 3-Pyrimidinyl with pyrazole-amino substituent
- 2,2-Difluorocyclopropyl
Dual TYK2/JAK1 inhibitor
IC₅₀: 22 nM (TYK2), 17 nM (JAK1)
Clinically validated for autoimmune diseases; substituents enhance selectivity and potency.
N-Acyl Nortropane Derivative
(1R,5S)-8-(1H-Indole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-one
- 3-Ketone
- Indole-5-carbonyl
No activity reported Synthesized via palladium-catalyzed aminocarbonylation; structural diversity for SAR exploration.
Antibacterial Derivative
(4-Chlorophenyl)((1R,3r,5S)-3-(phenylamino)-8-azabicyclo[3.2.1]octan-8-yl)methanone
- 4-Chlorophenyl
- 3-Phenylamino
Antibacterial (in vitro) Phenylamino group introduces basicity; activity against bacterial targets.
Thiophene Derivative
{(1R,5S)-3-[5-(Aminomethyl)-2-fluorophenyl]-8-azabicyclo[3.2.1]octan-8-yl}(4-bromo-3-methyl-5-propoxythiophen-2-yl)methanone
- Bromo-thiophene
- Aminomethyl-fluorophenyl
Not reported Bromine and thiophene groups may enhance lipophilicity and receptor binding.
Isopropylthio Derivative
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylthio)phenyl)ethanone
- 3-Triazol-2-yl
- Isopropylthio-phenyl
Not reported Isopropylthio group increases hydrophobicity; potential for CNS targets.

Key Structural and Functional Insights:

Core Scaffold : All compounds share the 8-azabicyclo[3.2.1]octane core, which restricts conformational flexibility and optimizes spatial orientation for target engagement.

Triazole vs. Pyrimidine/Pyrazole (PF-06700841): The phenyltriazole in the target compound may favor π-π interactions, while pyrimidine/pyrazole in PF-06700841 enables hydrogen bonding and kinase selectivity . Amino vs. Sulfonyl Groups: The phenylamino group in introduces basicity, possibly favoring antibacterial targets, whereas methylsulfonyl may target kinases.

pyrimidine) could alter selectivity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.